Cas no 153182-46-8 (2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-)
![2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)- structure](https://it.kuujia.com/scimg/cas/153182-46-8x500.png)
153182-46-8 structure
Nome del prodotto:2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-
2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-
- (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-1,3-diazepan-2-one
- 2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-4,7-bis(phenylme...
- (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(4-methylbenzyl)-1,3-diazepan-2-one
- 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-methylphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methy l]-1,3-diazepan-2-one
- 153182-46-8
- Cyclic Urea 48
- 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- CHEMBL422772
- BDBM9332
- DTXSID90165253
- (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(p-tolylmethyl)-1,3-diazepan-2-one
-
- Inchi: InChI=1S/C35H38N2O3/c1-25-13-17-29(18-14-25)23-36-31(21-27-9-5-3-6-10-27)33(38)34(39)32(22-28-11-7-4-8-12-28)37(35(36)40)24-30-19-15-26(2)16-20-30/h3-20,31-34,38-39H,21-24H2,1-2H3
- Chiave InChI: VCEGGCOXLZWFIB-UHFFFAOYSA-N
- Sorrisi: CC1C=CC(CN2C(=O)N(CC3C=CC(C)=CC=3)C(CC3C=CC=CC=3)C(O)C(O)C2CC2C=CC=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 534.28844
- Massa monoisotopica: 534.288243
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 40
- Conta legami ruotabili: 8
- Complessità: 701
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 64
- XLogP3: 6
Proprietà sperimentali
- Densità: 1.208
- Punto di ebollizione: 717.1°Cat760mmHg
- Punto di infiammabilità: 387.5°C
- Indice di rifrazione: 1.641
- PSA: 64.01
2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)- Letteratura correlata
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
153182-46-8 (2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-) Prodotti correlati
- 895648-42-7(3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine)
- 2680659-20-3(2-1-(2,2,2-trifluoroacetyl)piperidin-4-ylprop-2-enoic acid)
- 1805032-25-0(2-Chloro-5-cyano-3-ethylbenzenesulfonyl chloride)
- 951460-27-8(N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylthiophene-2-sulfonamide)
- 315695-44-4((E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)benzo[d]thiazole)
- 1782038-45-2(2-(4-bromo-2-cyclopentyl-1H-imidazol-5-yl)acetic acid)
- 1804729-48-3(2-Iodo-4-methoxy-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 594815-01-7(2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one)
- 899757-38-1(methyl 4-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamidobenzoate)
- 775291-01-5(N-2-(6-methoxy-1H-indol-3-yl)ethylprop-2-enamide)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
